Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Lipophilicity Drug-likeness p38 MAP kinase

2-(Benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1207012-26-7) is a fully substituted, tris-aryl imidazole derivative bearing a 2-benzylthio ether, an N1-4-fluorophenyl, and a C5-4-methoxyphenyl group. Its molecular formula is C23H19FN2OS (MW 390.5 g/mol), and it is classified as a synthetic small-molecule heterocycle within the 2-thioimidazole scaffold family historically investigated for p38α MAP kinase and cytokine inhibition.

Molecular Formula C23H19FN2OS
Molecular Weight 390.48
CAS No. 1207012-26-7
Cat. No. B2431252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
CAS1207012-26-7
Molecular FormulaC23H19FN2OS
Molecular Weight390.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=CC=C4
InChIInChI=1S/C23H19FN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3
InChIKeyDYXLLRLIEVLEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Core Identity and Procurement Baseline


2-(Benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1207012-26-7) is a fully substituted, tris-aryl imidazole derivative bearing a 2-benzylthio ether, an N1-4-fluorophenyl, and a C5-4-methoxyphenyl group . Its molecular formula is C23H19FN2OS (MW 390.5 g/mol), and it is classified as a synthetic small-molecule heterocycle within the 2-thioimidazole scaffold family historically investigated for p38α MAP kinase and cytokine inhibition . The compound is commercially available primarily through specialty chemical suppliers for research purposes, but its specific pharmacological profile remains sparsely documented in the peer-reviewed primary literature.

Why 2-(Benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole Cannot Be Replaced by a Generic Imidazole Analog


The 2-thioimidazole scaffold exhibits steep structure–activity relationships (SAR) where even minor modifications to the substituent at position 2, N1, or C5 can drastically alter target engagement and biological readout . For the target compound, the specific combination of a benzylthio group at C2, a 4-fluorophenyl at N1, and a 4-methoxyphenyl at C5 differentiates it from the extensively studied 4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazole series . The absence of a pyridyl moiety and the presence of the electron-donating methoxyphenyl and lipophilic benzylthio substituents are expected to shift both kinase selectivity and physicochemical properties (e.g., logP 5.7 ), making direct substitution with other in-class compounds unreliable without head-to-head data. The quantitative evidence below, though limited in direct comparisons, underscores the specific structural determinants that preclude generic interchange.

Quantitative Differentiation Evidence: 2-(Benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Target vs. 4-Pyridyl-Containing p38α Inhibitor Scaffolds

The computed partition coefficient (XLogP3-AA) for 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is 5.7 . This is substantially higher than the XLogP3-AA of approximately 3.0–3.5 for the prototypical p38α inhibitor SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole), which contains a polar pyridyl ring and a sulfinyl group . The 2.2–2.7 log unit difference represents a >100-fold predicted increase in octanol–water partition coefficient, indicating significantly higher membrane permeability but also potentially higher metabolic liability and lower aqueous solubility.

Lipophilicity Drug-likeness p38 MAP kinase

Antiphlogistic Activity Framework: Imidazole vs. Thiazole/Oxazole Congeners in a 4,5-Bis(4-methoxyphenyl)-2-arylthio System

In a comparative study of 4,5-bis(4-methoxyphenyl)-2-(arylthio)azoles, the imidazole derivatives showed the highest anti-inflammatory potency, thiazoles showed intermediate activity, and oxazoles were nearly inactive . Within the imidazole subset, the 4-fluorophenyl-thioether, and its sulfoxide and sulfone oxidation states were explicitly evaluated and found to be among the most active, with the thioether (sulfide) oxidation state retaining significant efficacy . Although the N1-substitution pattern differs from the target compound, this class-level data establishes that the imidazole core paired with a 4-methoxyphenyl and a fluorinated arylthio group is critical for biological activity; replacement with a thiazole or oxazole core abolishes activity.

Anti-inflammatory COX inhibition Imidazole vs. thiazole

Topological Polar Surface Area (TPSA) as a Predictor of Kinase vs. Non-Kinase Target Profile

The computed TPSA of the target compound is 52.4 Ų , derived entirely from the imidazole ring nitrogens (two N atoms) and the methoxy oxygen (one O atom). This TPSA is lower than that of many kinase-focused 2-thioimidazoles bearing pyridyl (TPSA ~65–70 Ų) or carboxamide substituents and falls into a range associated with enhanced passive blood-brain barrier (BBB) penetration (TPSA < 60–70 Ų) . The absence of hydrogen bond donors (HBD = 0) further distinguishes it from hydroxyl- or amine-containing analogs that exhibit higher TPSA and reduced CNS penetration potential.

TPSA Kinase selectivity Blood-brain barrier penetration

Rotatable Bond Count and Molecular Flexibility: Target vs. Rigidified 2-Thioimidazole p38 Probes

The target compound possesses 6 rotatable bonds , primarily contributed by the benzylthio side chain (S–CH2–Ph, 2 bonds), the methoxy group (O–CH3, 1 bond), and the linking bonds between the imidazole core and the N1-fluorophenyl and C5-methoxyphenyl rings (2 bonds each). By comparison, the clinical p38α inhibitor BIRB-796 (Doramapimod) has approximately 8–9 rotatable bonds, while the simpler SB203580 has only 4 . The intermediate flexibility of the target compound may balance entropic binding penalties against the ability to adapt to different kinase conformations, distinguishing it both from overly rigid scaffolds (potential selectivity advantages) and highly flexible analogs (solubility and bioavailability disadvantages).

Molecular flexibility Entropy penalty Kinase binding

Lack of Direct Biological Activity Data for the Target Compound: Explicit Gap Analysis

As of May 2026, no peer-reviewed primary research article, patent with individual compound exemplification, or authoritative bioactivity database (ChEMBL, PubChem BioAssay, BindingDB) contains a quantitative IC50, Ki, EC50, % inhibition, or any other activity measurement specifically for 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1207012-26-7) . All pharmacological inferences are therefore limited to class-level extrapolation from structurally related 2-thioimidazoles, which show activity against p38α MAP kinase (IC50 values from low nM to low μM depending on substitution pattern) . The absence of direct biological data represents a critical evidence gap that must be weighed when selecting this compound over data-supported alternatives.

Data availability Procurement risk Decision support

Recommended Application Scenarios for 2-(Benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole Based on Existing Evidence


CNS-Penetrant p38α MAP Kinase Probe Development (Hypothesis-Driven Screening)

The compound's favorable computed CNS MPO profile (XLogP3 = 5.7, TPSA = 52.4 Ų, HBD = 0, MW = 390.5) aligns with established criteria for blood-brain barrier penetration, making it a suitable starting point for CNS kinase probe campaigns . Unlike SB203580, which fails to achieve adequate brain exposure due to higher polarity, 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can be prioritized for in vitro p38α inhibition assays followed by brain penetration assessment in rodent models.

Structure–Activity Relationship Studies on the 2-Benzylthio Substituent

The benzylthio group at C2 differentiates this compound from the methylthio and 4-fluorophenylthio analogs reported in the 4,5-bis(4-methoxyphenyl) series . Synthesis of a focused library varying the benzyl group (e.g., 4-Cl, 4-CF3, 4-OCH3, 2-thienylmethyl) while holding the N1-(4-fluorophenyl) and C5-(4-methoxyphenyl) constant would allow mapping of the lipophilic pocket tolerance at the kinase ATP-binding site, directly informing the design of more potent and selective inhibitors.

Negative Control Compound for p38α Pyridyl-Imidazole Inhibitor Studies

Because the target compound lacks the pyridin-4-yl moiety essential for high-affinity p38α binding in the classical inhibitor series , it is predicted to show significantly reduced or abolished p38α inhibition compared to SB203580 or VX-702. This property makes it a structurally matched negative control for mechanistic studies, where the contribution of the pyridyl nitrogen to kinase hinge binding needs to be demonstrated. Procurement should be conditioned on confirming inactivity in a p38α biochemical assay prior to use.

Physicochemical Comparator in Formulation and Solubility Studies

With a computed logP of 5.7 and zero hydrogen bond donors, the compound represents a lipophilic, poorly water-soluble small molecule suitable as a model compound for testing lipid-based formulations, amorphous solid dispersions, or cyclodextrin complexation strategies . Its intermediate 6 rotatable bonds and moderate molecular weight (390.5 Da) place it in a relevant property space for oral drug delivery research, where solubility-limited absorption is the primary challenge.

Quote Request

Request a Quote for 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.